molecular formula C14H19BN2O4 B11837657 (1-(2-(N-Methylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid

(1-(2-(N-Methylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid

Katalognummer: B11837657
Molekulargewicht: 290.12 g/mol
InChI-Schlüssel: YSKGDNNCJVHEKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-(2-(N-Methylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid is a boronic acid derivative with a unique structure that combines a pyrrolidine ring, a benzamide group, and a boronic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-(N-Methylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves multiple steps. One common method starts with the preparation of the N-methylbenzamide derivative, followed by the introduction of the acetyl group to form the intermediate. The pyrrolidine ring is then introduced through a cyclization reaction. Finally, the boronic acid moiety is added using a boronation reaction under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(1-(2-(N-Methylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to modify the functional groups attached to the pyrrolidine ring.

    Substitution: The benzamide group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the benzamide group can produce amines.

Wissenschaftliche Forschungsanwendungen

(1-(2-(N-Methylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a protease inhibitor due to the boronic acid moiety.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the development of advanced materials and catalysts.

Wirkmechanismus

The mechanism of action of (1-(2-(N-Methylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups in proteins, making it a potent inhibitor of enzymes such as proteases. This interaction can disrupt the normal function of the enzyme, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1-(2-(N-Methylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid: Unique due to its specific combination of functional groups.

    Other Boronic Acids: Similar in their ability to form reversible covalent bonds but differ in their specific structures and applications.

    Pyrrolidine Derivatives: Share the pyrrolidine ring but lack the boronic acid moiety, leading to different chemical properties and applications.

Uniqueness

The uniqueness of this compound lies in its combination of a boronic acid group with a pyrrolidine ring and a benzamide group

Eigenschaften

Molekularformel

C14H19BN2O4

Molekulargewicht

290.12 g/mol

IUPAC-Name

[1-[2-[benzoyl(methyl)amino]acetyl]pyrrolidin-2-yl]boronic acid

InChI

InChI=1S/C14H19BN2O4/c1-16(14(19)11-6-3-2-4-7-11)10-13(18)17-9-5-8-12(17)15(20)21/h2-4,6-7,12,20-21H,5,8-10H2,1H3

InChI-Schlüssel

YSKGDNNCJVHEKT-UHFFFAOYSA-N

Kanonische SMILES

B(C1CCCN1C(=O)CN(C)C(=O)C2=CC=CC=C2)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.